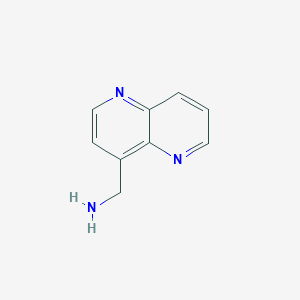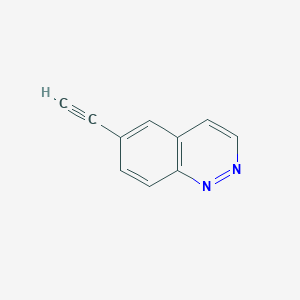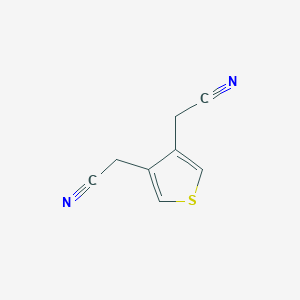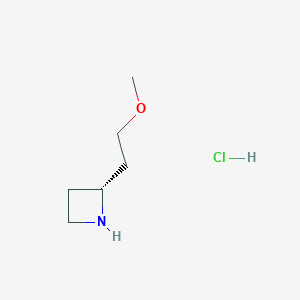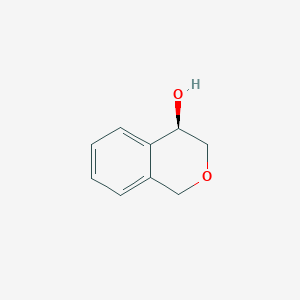
(R)-Isochroman-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Isochroman-4-ol is a chiral organic compound belonging to the class of isochromans It features a fused benzene and tetrahydrofuran ring system with a hydroxyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: ®-Isochroman-4-ol can be synthesized through several methods. One common approach involves the reduction of ®-Isochroman-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of ®-Isochroman-4-ol may involve catalytic hydrogenation of ®-Isochroman-4-one using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.
Types of Reactions:
Oxidation: ®-Isochroman-4-ol can undergo oxidation reactions to form ®-Isochroman-4-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group in ®-Isochroman-4-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: ®-Isochroman-4-one.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted isochroman derivatives with different functional groups.
科学研究应用
®-Isochroman-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: ®-Isochroman-4-ol derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
作用机制
The mechanism of action of ®-Isochroman-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position allows it to form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Isochroman: Lacks the hydroxyl group at the fourth position.
Isochroman-4-one: The oxidized form of ®-Isochroman-4-ol.
Tetrahydroisoquinoline: Shares a similar fused ring system but differs in functional groups.
Uniqueness: ®-Isochroman-4-ol is unique due to its chiral nature and the presence of the hydroxyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
(4R)-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1 |
InChI 键 |
IXFIRBDJVKBOFO-VIFPVBQESA-N |
手性 SMILES |
C1[C@@H](C2=CC=CC=C2CO1)O |
规范 SMILES |
C1C(C2=CC=CC=C2CO1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



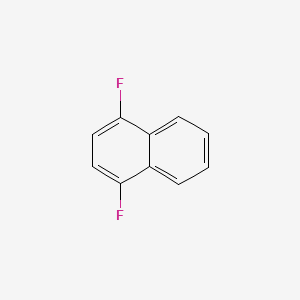
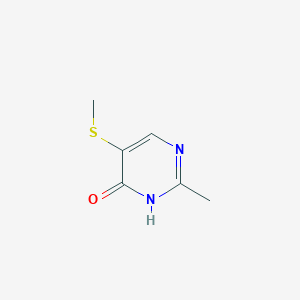
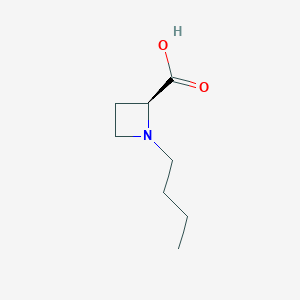
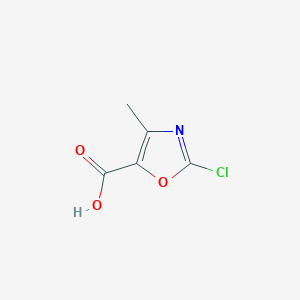

![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
